

# Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds

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## Compound of Interest

Compound Name: *2-Isopropyl-1-methoxy-4-nitrobenzene*

Cat. No.: *B157884*

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A Comprehensive Guide to the Mass Spectrometry Fragmentation of **2-Isopropyl-1-methoxy-4-nitrobenzene** and its Structural Isomers

This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of **2-isopropyl-1-methoxy-4-nitrobenzene** and its related structural isomers. This document is intended for researchers, scientists, and drug development professionals working with the identification and characterization of nitroaromatic compounds. The guide includes predicted fragmentation pathways, comparative data with similar molecules, and detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis.

## Introduction

**2-Isopropyl-1-methoxy-4-nitrobenzene** is a substituted nitroaromatic compound.

Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices. Electron Ionization (EI) mass spectrometry is a widely used technique for the structural elucidation of organic molecules, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.<sup>[1][2]</sup> This guide will delve into the predicted fragmentation of the title compound by examining the characteristic

fragmentation of its constituent functional groups: the nitro group, the methoxy group, and the isopropyl group attached to a benzene ring.

## Predicted Mass Spectrometry Fragmentation Pattern of 2-Isopropyl-1-methoxy-4-nitrobenzene

The fragmentation of **2-isopropyl-1-methoxy-4-nitrobenzene** (Molecular Weight: 195.21 g/mol [3]) under electron ionization is predicted to follow several key pathways, primarily driven by the stability of the resulting fragment ions. The initial event is the formation of the molecular ion  $[M]^{\bullet+}$  at  $m/z$  195.

The fragmentation is expected to be influenced by the following functional groups:

- Nitro Group: Nitroaromatics typically exhibit characteristic losses of NO (30 u) and NO<sub>2</sub> (46 u).[4]
- Isopropyl Group: The isopropyl group can undergo benzylic cleavage to lose a methyl radical ( $\bullet\text{CH}_3$ , 15 u) to form a stable secondary benzylic cation. Alpha-cleavage is a predominant fragmentation mode for alkylbenzenes.[5][6]
- Methoxy Group: Anisoles (methoxybenzenes) often show the loss of a methyl radical ( $\bullet\text{CH}_3$ , 15 u) or a formyl radical ( $\bullet\text{CHO}$ , 29 u), as well as the loss of formaldehyde (CH<sub>2</sub>O, 30 u).[7][8]

Based on these principles, the predicted major fragmentation pathways for **2-isopropyl-1-methoxy-4-nitrobenzene** are outlined below.

## Predicted Fragmentation Data

m/z	Predicted Fragment Ion	Proposed Fragmentation Pathway
195	[C <sub>10</sub> H <sub>13</sub> NO <sub>3</sub> ] <sup>•+</sup>	Molecular Ion (M <sup>•+</sup> )
180	[C <sub>9</sub> H <sub>10</sub> NO <sub>3</sub> ] <sup>+</sup>	M <sup>•+</sup> - •CH <sub>3</sub> (from isopropyl group)
165	[C <sub>10</sub> H <sub>13</sub> O <sub>2</sub> ] <sup>+</sup>	M <sup>•+</sup> - •NO
150	[C <sub>9</sub> H <sub>10</sub> O <sub>2</sub> ] <sup>•+</sup>	[M - •CH <sub>3</sub> ] <sup>+</sup> - NO
149	[C <sub>10</sub> H <sub>13</sub> O] <sup>+</sup>	M <sup>•+</sup> - NO <sub>2</sub>
135	[C <sub>9</sub> H <sub>11</sub> O] <sup>+</sup>	[M - NO <sub>2</sub> ] <sup>+</sup> - CH <sub>3</sub>
122	[C <sub>8</sub> H <sub>8</sub> O] <sup>•+</sup>	[M - NO <sub>2</sub> ] <sup>+</sup> - C <sub>2</sub> H <sub>4</sub> (from isopropyl)
107	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>	[M - NO <sub>2</sub> - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> - CH <sub>3</sub>

## Comparative Analysis with Structurally Related Compounds

To provide a robust comparison, the known mass spectrometry fragmentation patterns of 4-nitroanisole and 2-isopropylanisole are presented below. These compounds share key structural motifs with the target analyte.

### Mass Spectral Data of 4-Nitroanisole

4-Nitroanisole (Molecular Weight: 153.14 g/mol [9][10]) provides insight into the fragmentation of the nitro- and methoxy-substituted benzene ring.

m/z	Relative Intensity (%)	Fragment Ion
153	100	[C7H7NO3] <sup>•+</sup> (M <sup>•+</sup> )
123	35	[C7H7O2] <sup>+</sup> (M <sup>•+</sup> - NO)
108	20	[C6H4O2] <sup>•+</sup> (M <sup>•+</sup> - NO - CH3)
95	45	[C6H5O] <sup>+</sup>
77	30	[C6H5] <sup>+</sup>

Data sourced from NIST WebBook[9] and ChemicalBook[11].

## Mass Spectral Data of 2-Isopropylanisole

2-Isopropylanisole (Molecular Weight: 150.22 g/mol ) demonstrates the fragmentation of the isopropyl and methoxy groups on a benzene ring.

m/z	Relative Intensity (%)	Fragment Ion
150	40	[C10H14O] <sup>•+</sup> (M <sup>•+</sup> )
135	100	[C9H11O] <sup>+</sup> (M <sup>•+</sup> - •CH3)
105	25	[C7H5O] <sup>+</sup>
91	30	[C7H7] <sup>+</sup>
77	15	[C6H5] <sup>+</sup>

Data sourced from PubChem[12].

## Alternative Analytical Methodologies

While GC-MS is a powerful tool for identification, orthogonal analytical techniques can provide complementary information for comprehensive characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy can provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the substitution pattern and the nature of the functional groups. For nitroaromatic compounds, characteristic chemical shifts are observed for the aromatic protons due to the electron-withdrawing nature of the nitro group.[13]

## Gas Chromatography (GC)

Gas chromatography is an essential separation technique that precedes mass spectrometric analysis. The choice of the GC column and temperature program is critical for the separation of isomers and other components in a mixture. For the analysis of nitrobenzenes, nonpolar or weakly polar capillary columns are typically used.[14][15]

## Experimental Protocols

### Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standard protocol for the analysis of nitroaromatic compounds using GC-MS is provided below.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

- Column: 30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness, fused silica capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250  $^{\circ}\text{C}$ .
- Injection Mode: Splitless (or split, depending on concentration).
- Oven Temperature Program:

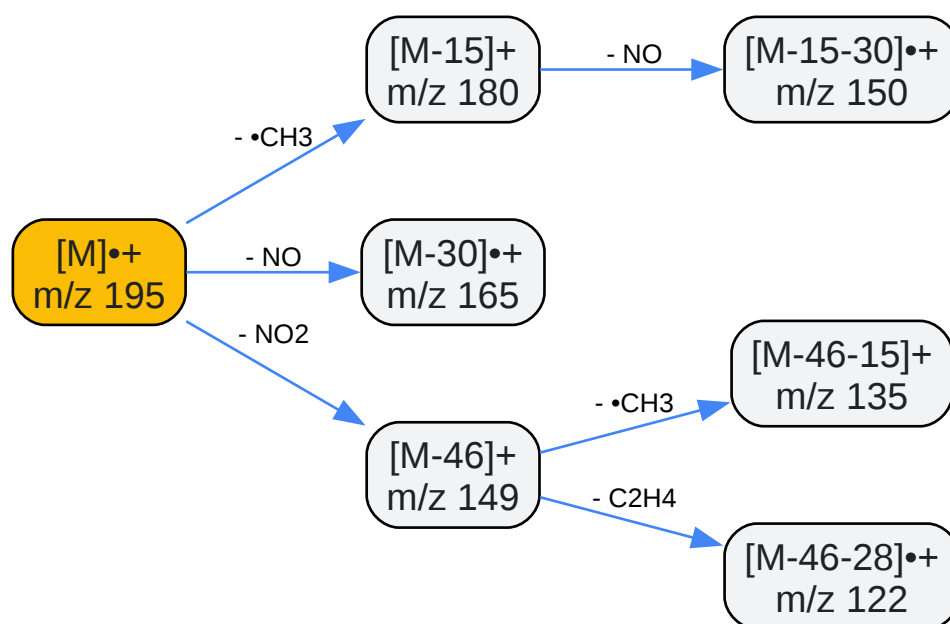
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.

#### MS Conditions:

- Ionization Mode: Electron Ionization (EI).[\[1\]](#)[\[2\]](#)
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-400.
- Scan Rate: 2 scans/second.

## Visualizations

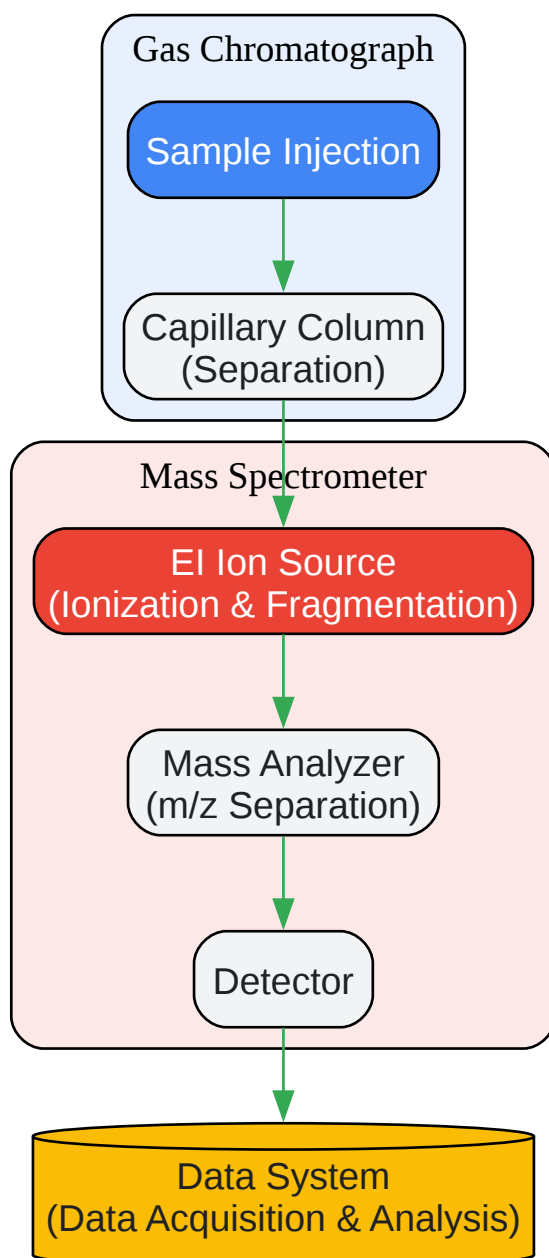
### Predicted Fragmentation Pathway of 2-Isopropyl-1-methoxy-4-nitrobenzene



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Caption: Predicted EI fragmentation pathway of **2-isopropyl-1-methoxy-4-nitrobenzene**.

## General Experimental Workflow for GC-MS Analysis



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Caption: A generalized workflow for the analysis of volatile compounds by GC-MS.

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